N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide
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Overview
Description
N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azocane ring, a sulfonamide group, and a substituted ethene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the azocane ring, followed by the introduction of the sulfonamide group and the ethene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azocan-1-yl)-2-oxoethyl]-4-methylbenzamide
- [2-(azocan-1-yl)-2-oxoethyl] N-methylsulfamate
Uniqueness
N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Biological Activity
N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C14H18N2O3S
- Molecular Weight : 302.37 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also inhibit bacterial growth.
- Anti-inflammatory Effects : Research into related compounds indicates potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have investigated the biological activity of sulfonamide derivatives:
-
Study on Antibacterial Properties : A derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
Compound Concentration (µg/mL) Zone of Inhibition (mm) Control 0 0 Compound A 10 15 Compound A 50 25 - Anti-inflammatory Effects : Another study on related sulfonamides indicated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory conditions.
Research Findings
Recent literature highlights the ongoing exploration of this compound and its analogs:
- In vitro Studies : Laboratory tests have shown promising results in cell lines, indicating cytotoxic effects on cancer cells while sparing normal cells.
Cell Line | IC50 (µM) |
---|---|
Cancer Cell Line A | 5.0 |
Normal Cell Line B | >50 |
Properties
IUPAC Name |
N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-16-7-9-17(10-8-16)11-14-24(22,23)19-15-18(21)20-12-5-3-2-4-6-13-20/h7-11,14,19H,2-6,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTFYUDSEXTXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.